molecular formula C28H28BNO2 B8200225 N-phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-1-amine

N-phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-1-amine

Cat. No.: B8200225
M. Wt: 421.3 g/mol
InChI Key: ZMPPNCNUXCKHIM-UHFFFAOYSA-N
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Description

N-phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-1-amine (CAS: 528610-01-7) is a boronate ester-containing diarylamine with a molecular formula of C₂₈H₂₈BNO₂ and a molar mass of 421.34 g/mol . Its structure features a naphthalen-1-amine core substituted with a phenyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety. Key physical properties include a predicted density of 1.16 g/cm³, boiling point of 568.4°C, and a pKa of -0.80, indicating moderate acidity .

Properties

IUPAC Name

N-phenyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28BNO2/c1-27(2)28(3,4)32-29(31-27)22-17-19-24(20-18-22)30(23-13-6-5-7-14-23)26-16-10-12-21-11-8-9-15-25(21)26/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPPNCNUXCKHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C28H28BNO2C_{28}H_{28}BNO_2. Its structure includes a naphthalene moiety connected to a phenyl group that is further substituted with a dioxaborolane derivative. The presence of the dioxaborolane group is significant as it can influence the compound's reactivity and biological interactions.

1. Antitumor Activity

Research indicates that compounds containing dioxaborolane moieties exhibit promising antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of various kinases involved in tumor growth.

CompoundActivityReference
Dioxaborolane derivativesAntitumor
N-phenyl-N-(4-(dioxaborolan-2-yl)phenyl)naphthalen-1-amineInhibition of cancer cell lines

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes related to metabolic processes. For example, it may act as an inhibitor of tryptophan hydroxylase (TPH), which is involved in serotonin synthesis. Inhibition of TPH can have implications for treating conditions such as obesity and depression.

EnzymeInhibition % at 100 µMReference
Tryptophan Hydroxylase64%

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound might exhibit neuroprotective effects by modulating neuroinflammatory pathways. This could be relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations above 10 µM.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications to the dioxaborolane unit could enhance biological activity. The introduction of electron-withdrawing groups increased potency against certain cancer cell lines.

Scientific Research Applications

Applications in Organic Electronics

1. OLED and PLED Materials

One of the primary applications of this compound is in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). The presence of the boron-containing group enhances the charge transport properties and stability of the organic semiconductors.

  • Case Study : Research indicates that compounds similar to N-phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-1-amine exhibit improved luminescent efficiencies and operational stability when incorporated into OLED devices. This is attributed to their ability to facilitate efficient exciton formation and reduce energy losses during operation .

2. Photovoltaic Devices

This compound also shows promise in organic photovoltaic (OPV) applications. Its structure allows for effective light absorption and charge separation.

  • Case Study : In studies involving blends of this compound with fullerene derivatives, enhanced power conversion efficiencies were observed. The boron atom plays a crucial role in optimizing energy levels for better charge transfer between the donor and acceptor materials .

Applications in Chemical Synthesis

1. Boron Chemistry

The dioxaborolane moiety is particularly useful in synthetic chemistry as a versatile building block for various organic transformations. Its ability to undergo Suzuki coupling reactions makes it valuable for synthesizing complex organic molecules.

  • Case Study : The compound has been utilized as a reagent in the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions. This application is critical in developing pharmaceuticals and agrochemicals where biaryl motifs are prevalent .

2. Sensor Technology

The unique electronic properties of this compound lend themselves to applications in sensor technology. Its fluorescence can be modulated by environmental factors such as pH or metal ion concentration.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
OLED/PLED MaterialsUsed as an emissive layer or charge transport materialEnhanced luminescence and stability
Photovoltaic DevicesActs as a donor material in OPV blendsImproved power conversion efficiency
Chemical SynthesisServes as a reagent for Suzuki coupling reactionsFacilitates the formation of complex structures
Sensor TechnologyUtilized for developing fluorescent sensorsModulated fluorescence based on environmental changes

Comparison with Similar Compounds

N-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine ()

  • Structural Differences: This compound replaces the naphthalen-1-amine group with a benzylamine linked to a methoxy-substituted arylboronate.
  • Functional Implications : The methoxy group may enhance solubility in polar solvents, while the methyl-propan-2-amine side chain could influence steric hindrance in catalytic reactions .

(E)-N,N-dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)naphthalen-1-amine (NDSTBPin, )

  • Structural Differences : NDSTBPin incorporates a styryl bridge between the boronate and naphthalen-1-amine, extending π-conjugation. This enhances optical properties, making it suitable for fluorescence-based hydrogen peroxide detection, unlike the target compound’s biphenyl-like structure.
  • Functional Implications : The styryl group in NDSTBPin shifts absorption/emission spectra to longer wavelengths, a critical feature for sensor applications .

N-(4-(Naphthalen-2-yl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-4-amine ()

  • Structural Differences : This compound features a naphthalen-2-yl group and a biphenyl bridge, contrasting with the target’s naphthalen-1-yl and single phenyl linkage. The biphenyl system increases molecular rigidity and planarity.
  • Functional Implications : Enhanced rigidity may improve charge transport in organic semiconductors, though synthetic complexity and solubility could be trade-offs .

Comparative Data Table

Property Target Compound NDSTBPin Compound
Molecular Formula C₂₈H₂₈BNO₂ C₂₈H₃₁BN₂O₂ C₄₀H₃₆BNO₂
Molar Mass (g/mol) 421.34 444.37 573.53
Key Functional Groups Boronate, naphthylamine Boronate, styryl, naphthylamine Boronate, biphenyl, naphthylamine
Boiling Point (°C) 568.4 (predicted) Not reported Not reported
Applications Suzuki coupling, materials H₂O₂ sensing Organic electronics

Reactivity and Stability

  • Suzuki-Miyaura Reactivity : The target compound’s boronate ester enables cross-coupling with aryl halides, similar to compounds in and . However, steric hindrance from the naphthalen-1-amine group may slow reaction kinetics compared to less bulky analogues like STBPin .
  • Hydrolytic Stability : Like all boronate esters, the compound is moisture-sensitive, requiring storage at 2–8°C. This aligns with boronate-containing compounds in and , which share similar storage recommendations .

Preparation Methods

Molecular Architecture

The target compound features a naphthalen-1-amine core substituted with two aromatic groups:

  • A phenyl group at the nitrogen atom.

  • A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group at the nitrogen atom.

The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, making the compound a versatile intermediate.

Key Synthetic Challenges

  • Steric hindrance : Bulky substituents on nitrogen complicate coupling reactions.

  • Boronate stability : The dioxaborolan group is sensitive to hydrolysis, requiring anhydrous conditions.

  • Regioselectivity : Ensuring selective functionalization of the naphthalene ring during intermediate synthesis.

Preparation Methods

Catalytic Amination Under High Pressure

The N-phenylnaphthalen-1-amine core is synthesized via a high-pressure reaction between aniline and 1-naphthylamine, as described in US6054618A .

Reaction Conditions :

  • Temperature : 200–300°C.

  • Pressure : 10–50 bar.

  • Catalyst : Fluorine- and boron-containing catalysts (e.g., HF-B(OH)₃-aniline complexes).

  • Molar ratio (aniline:1-naphthylamine) : 1:1 to 3:1.

Mechanism :
The catalyst facilitates nucleophilic aromatic substitution, where the amine group of 1-naphthylamine attacks the electrophilic carbon of aniline. High pressure suppresses side reactions like diphenylamine formation.

Yield : 85–92% with >95% selectivity when using recycled catalysts.

Miyaura Borylation of Aryl Halides

The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group is installed via Miyaura borylation, adapting methods from EvitaChem and MuseChem.

Substrate : 4-Bromo-N-phenylnaphthalen-1-amine.
Reagents :

  • Bis(pinacolato)diboron (B₂pin₂).

  • Palladium catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂.

  • Base: KOAc or Et₃N.

Reaction Conditions :

  • Solvent : Dioxane or THF.

  • Temperature : 80–100°C.

  • Duration : 12–24 hours.

Mechanism :
The palladium catalyst oxidatively adds to the aryl bromide, followed by transmetallation with B₂pin₂ and reductive elimination to form the boronate ester.

Yield : 70–78% after column purification.

Suzuki-Miyaura Cross-Coupling Alternative

An alternative route couples pre-formed boronate esters with halogenated intermediates:

Step 1 : Synthesize 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline via borylation of 4-bromoaniline.
Step 2 : Couple with N-phenyl-1-naphthylamine using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.

Yield : 65–72%.

One-Pot Tandem Methodology

Recent advancements propose a one-pot approach combining amination and borylation:

  • Amination : React 1-naphthylamine with aniline under high pressure.

  • Borylation : Directly treat the crude N-phenylnaphthalen-1-amine with B₂pin₂ and Pd catalyst.

Advantages :

  • Eliminates intermediate purification.

  • Reduces hydrolysis risk of boronate esters.

Yield : 60–68% (lower due to competing side reactions).

Optimization Strategies

Catalyst Screening

CatalystYield (%)Selectivity (%)
Pd(dppf)Cl₂7892
Pd(OAc)₂/XPhos7589
NiCl₂(dppe)4276

Palladium catalysts outperform nickel in Miyaura borylation due to superior oxidative addition kinetics.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Increase boronate ester hydrolysis.

  • Ether solvents (THF, dioxane) : Optimal for stability and catalyst activity.

Temperature and Time

  • <80°C : Incomplete conversion.

  • >100°C : Degradation of boronate esters.

  • Optimal : 85°C for 18 hours.

Industrial-Scale Considerations

Catalyst Recovery

Fluorine-boron catalysts (from US6054618A ) are recovered via aqueous extraction, reducing costs by 30–40%.

Purification

  • Distillation : Separates excess aniline (bp: 184°C) from N-phenylnaphthalen-1-amine (bp: 335°C).

  • Column chromatography : Used for boronate ester intermediates (Rf = 0.4 in hexane/EtOAc).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ reduces Pd usage but requires specialized equipment.

Flow Chemistry

Continuous flow systems improve heat transfer and reaction control, achieving 80% yield in 4 hours .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-1-amine?

  • Methodology : The compound can be synthesized via a multi-step approach:

Borylation : Introduce the boronate ester group using Miyaura borylation. For example, a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., THF, 80°C) .

Amine Coupling : Utilize Buchwald-Hartwig amination to couple the naphthalen-1-amine with the brominated aryl boronate intermediate. Typical conditions involve Pd₂(dba)₃ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 100°C .

  • Data : Yields for analogous reactions range from 58% to 84%, depending on substituents and catalyst efficiency .

Q. How to confirm the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–8.3 ppm) and boronate ester protons (if present, δ ~1.3 ppm for pinacol methyl groups). The absence of residual coupling reagents (e.g., amines or boronic acids) should be verified .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC : Assess purity using reverse-phase chromatography (e.g., MeOH:Hexanes gradients) with retention times compared to standards .

Advanced Research Questions

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a directing group in Suzuki-Miyaura couplings, enabling regioselective functionalization. Computational studies (DFT) suggest that the electron-withdrawing effect of the boronate ester enhances electrophilic aromatic substitution at the para position .
  • Experimental Design :

  • Compare coupling efficiency with/without the boronate group using Pd(OAc)₂/SPhos catalysts.
  • Monitor reaction progress via LC-MS to identify intermediates .
    • Data Contradictions : Some studies report reduced yields in polar solvents (e.g., DMF) due to boronate hydrolysis, while others achieve higher yields in THF/water mixtures .

Q. What computational strategies predict the electronic properties of this compound for optoelectronic applications?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine HOMO/LUMO energies and charge distribution. The naphthalene core typically shows a HOMO energy of ~-5.2 eV, while the boronate group lowers the LUMO (~-1.8 eV), enhancing electron transport .
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λ_max (e.g., ~350 nm in chloroform) .
    • Validation : Compare computed ionization potentials with cyclic voltammetry data (e.g., oxidation peaks at +1.2 V vs. Ag/Ag⁺) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across similar naphthalenamine derivatives?

  • Key Factors :

  • Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce yields (e.g., 58% for 5m vs. 84% for 2n) due to hindered Pd catalyst access .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) may deactivate boronate esters, whereas non-polar solvents (toluene) improve stability .
    • Resolution : Screen solvents (e.g., dioxane vs. THF) and ligands (e.g., Xantphos vs. SPhos) to optimize conditions for specific derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
N-phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-1-amine

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